N-(cyclohexylmethyl)butan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohexylmethyl)butan-2-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom of butan-2-amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing N-(cyclohexylmethyl)butan-2-amine involves the nucleophilic substitution of a haloalkane with a primary amine. For example, cyclohexylmethyl chloride can react with butan-2-amine under basic conditions to form the desired product.
Reductive Amination: Another method involves the reductive amination of cyclohexylmethyl ketone with butan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, where the reactants are combined in a controlled environment to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(cyclohexylmethyl)butan-2-amine can undergo oxidation reactions to form corresponding oxides or amides.
Reduction: The compound can be reduced to form simpler amines or hydrocarbons.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of N-(cyclohexylmethyl)butan-2-one.
Reduction: Formation of cyclohexylmethylbutane.
Substitution: Formation of N-(cyclohexylmethyl)butan-2-amide.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with various enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its pharmacological properties and effects on biological systems.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the formulation of certain polymers and resins.
Wirkmechanismus
The mechanism by which N-(cyclohexylmethyl)butan-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
- N-(cyclohexylmethyl)butan-1-amine
- N-(cyclohexylmethyl)pentan-2-amine
- N-(cyclohexylmethyl)hexan-2-amine
Comparison:
- N-(cyclohexylmethyl)butan-2-amine is unique due to the position of the amine group on the second carbon of the butane chain, which can influence its reactivity and interactions compared to its analogs.
- The cyclohexylmethyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity towards molecular targets.
- Compared to other similar compounds, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Eigenschaften
Molekularformel |
C11H23N |
---|---|
Molekulargewicht |
169.31 g/mol |
IUPAC-Name |
N-(cyclohexylmethyl)butan-2-amine |
InChI |
InChI=1S/C11H23N/c1-3-10(2)12-9-11-7-5-4-6-8-11/h10-12H,3-9H2,1-2H3 |
InChI-Schlüssel |
NXCLUVSNUQARLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NCC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.